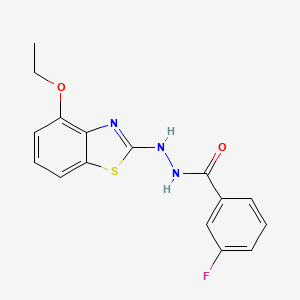

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide

Description

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name |

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-2-22-12-7-4-8-13-14(12)18-16(23-13)20-19-15(21)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIGRZZEWIZOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with 3-fluorobenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent, such as carbodiimides or acid chlorides, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

Agriculture: The compound is explored for its potential as a pesticide or herbicide.

Materials Science: It is investigated for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-ethoxy-1,3-benzothiazol-2-yl)-n-methylglycine

- N-(4-ethoxy-1,3-benzothiazol-2-yl)-n,n-dimethylethane-1,2-diamine

- N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

Uniqueness

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is unique due to the presence of both the benzothiazole and fluorobenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with molecular targets, which may not be observed with similar compounds.

Biological Activity

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide is derived from the benzothiazole family, known for their diverse biological properties. The synthesis typically involves the reaction of 4-ethoxybenzothiazole with 3-fluorobenzoyl hydrazine. The general synthetic pathway includes:

-

Preparation of Benzothiazole Derivative :

- The starting material is 4-ethoxy-1,3-benzothiazole.

- This compound undergoes a nucleophilic substitution reaction with 3-fluorobenzoyl chloride in the presence of a base.

-

Formation of Hydrazide :

- The hydrazine derivative is formed through the reaction with hydrazine hydrate.

The final product can be characterized using various spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide have shown potent growth inhibition against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for tumor cell proliferation.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide | MCF7 (breast) | 5.2 |

| N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide | HCT116 (colon) | 4.8 |

These values suggest that the compound possesses a promising therapeutic index for further development as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Studies have reported that it exhibits moderate inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity is attributed to the ability of benzothiazole derivatives to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Mechanistic Studies

Mechanistic investigations into the biological activity of N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide have revealed several pathways through which it exerts its effects:

- Enzyme Inhibition :

- It has been shown to inhibit certain enzymes involved in cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation :

- The compound induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several case studies have highlighted the potential of benzothiazole derivatives in clinical settings:

-

Case Study on Breast Cancer :

- A study involving MCF7 breast cancer cells treated with N'-(4-ethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide demonstrated a significant reduction in cell viability after 48 hours of treatment.

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.